5-Fluoropyrimidine-4-carboxylic acid

説明

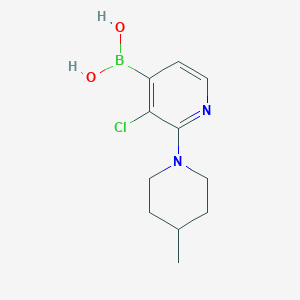

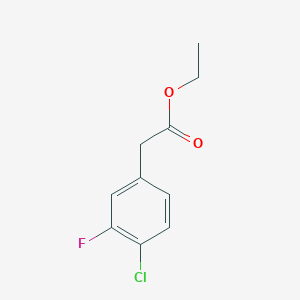

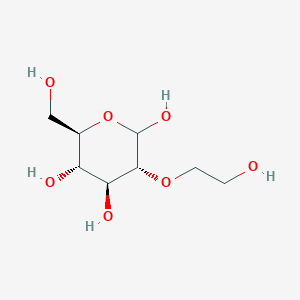

5-Fluoropyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1211528-24-3 . It has a linear formula of C5H3FN2O2 . It is also known by alternative names such as 2,6-Dihydroxy-5-fluoropyrimidine-4-carboxylic acid and 5-Fluorouracil-4-carboxylic acid .

Molecular Structure Analysis

The molecular weight of 5-Fluoropyrimidine-4-carboxylic acid is 142.09 . The InChI Code is 1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) .Physical And Chemical Properties Analysis

5-Fluoropyrimidine-4-carboxylic acid is a solid substance . It has a melting point of 278 °C (dec.) (lit.) . It is soluble in 4 M NH4OH, forming a clear, faintly yellow solution at a concentration of 50 mg/mL .科学的研究の応用

Specific Scientific Field

The specific scientific field of this application is Cancer Biology .

Summary of the Application

5-Fluorouracil (5-FU), a type of fluorinated pyrimidine, is widely used to treat more than 2 million cancer patients each year . It has been used in the synthesis of 5-fluoroorotidine 5′-monophosphate (FOMP), which is useful in the selection of orotidine-5′-phosphate decarboxylase mutants of Saccharomyces cerevisiae .

Methods of Application or Experimental Procedures

The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . An improved synthetic route to [18F]5-FU should enable future studies into the biodistribution of 5-FU and its metabolites in humans and laboratory animals .

Results or Outcomes

New insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .

Application in Yeast Molecular Genetics

Specific Scientific Field

The specific scientific field of this application is Yeast Molecular Genetics .

Summary of the Application

5-Fluoroorotic acid hydrate, a type of fluorinated pyrimidine, has been used as a counter-selection agent to screen L. lactis (multi) peptidase knockout mutants and C. albicans .

Methods of Application or Experimental Procedures

The method involves using 5-Fluoroorotic acid hydrate as a selective agent in yeast molecular genetics .

Results or Outcomes

This application has been useful in the selection of orotidine-5′-phosphate decarboxylase mutants of Saccharomyces cerevisiae .

Application in Synthesis of Fluorinated Pyrimidines

Specific Scientific Field

The specific scientific field of this application is Medicinal Chemistry .

Summary of the Application

Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer .

Methods of Application or Experimental Procedures

Methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . Also, methods for preparing RNA and DNA substituted with FPs for biophysical and mechanistic studies are reviewed .

Results or Outcomes

New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .

将来の方向性

The future directions for 5-Fluoropyrimidine-4-carboxylic acid research could involve the development of an improved synthetic route to study its metabolism and biodistribution . This approach could be applicable to 5-FU analogs and could guide the use of new agents with improved biodistribution profiles and activities .

特性

IUPAC Name |

5-fluoropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAINBFPJHSRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyrimidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458484.png)

![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)